N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Related Impurity 1 involves the reaction of 2-chlorobenzyl chloride with 2,4-dichlorophenylacetonitrile in the presence of a base, followed by cyclization with imidazole . The reaction conditions typically include the use of solvents such as acetonitrile and methanol, with ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for Miconazole and its related impurities, including Miconazole Related Impurity 1, often involve high-performance liquid chromatography (HPLC) for separation and purification . The use of a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile–methanol–ammonium acetate is common .
Chemical Reactions Analysis
Types of Reactions
Miconazole Related Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Miconazole, which may have different pharmacological properties and applications .
Scientific Research Applications
Miconazole Related Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of Miconazole and its impurities.
Biology: Studied for its potential biological activity and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of Miconazole formulations.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of Miconazole Related Impurity 1 is similar to that of Miconazole. It primarily involves the inhibition of the enzyme CYP450 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to altered cell membrane composition and permeability, ultimately causing cell death .
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVZCLFBSGWSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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